molecular formula C5H11NO2 B11925056 2-(Oxetan-3-yloxy)ethanamine CAS No. 1556053-94-1

2-(Oxetan-3-yloxy)ethanamine

Cat. No.: B11925056
CAS No.: 1556053-94-1
M. Wt: 117.15 g/mol
InChI Key: CNXHBQSVPAMBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 2-(Oxetan-3-yloxy)ethanamine is a chemical compound with the CAS Number 1556053-94-1 . It has a molecular formula of C 5 H 11 NO 2 and a molecular weight of 117.15 g/mol . Its structure can be represented by the SMILES notation NCCOC1COC1 . Research Context and Value This compound features an oxetane ring, a four-membered cyclic ether that has garnered significant interest in medicinal chemistry and drug discovery . The oxetane ring is valued for its ability to influence the physicochemical properties of molecules, often serving as a stable motif that can improve solubility, metabolic stability, and the pharmacological profile of lead compounds . While specific biological activity data for this compound is not fully disclosed in the available literature, its structure classifies it as a valuable bifunctional building block. The presence of both a primary amine and an oxetane ring makes it a versatile intermediate for the synthesis of more complex molecules, such as those explored in drug discovery projects . Handling and Safety This compound requires careful handling. It has the GHS Signal Word "Danger" and carries hazard statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . It is assigned UN# 2735 and is classified under Packing Group III . For maintaining stability, it is recommended to store this product in a dark place under an inert atmosphere, preferably in a freezer at temperatures under -20°C . Important Notice this compound is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1556053-94-1

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

2-(oxetan-3-yloxy)ethanamine

InChI

InChI=1S/C5H11NO2/c6-1-2-8-5-3-7-4-5/h5H,1-4,6H2

InChI Key

CNXHBQSVPAMBSZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OCCN

Origin of Product

United States

The Azide Reduction Pathway:an Alternative to Using a Protected Amine is to Employ the Azide Ion N₃⁻ As an Ammonia Equivalent.libretexts.orgthis Pathway Involves a Multi Step Process:

First, oxetan-3-ol (B104164) is reacted with a suitable two-carbon linker containing a hydroxyl group and a leaving group, such as 2-bromoethanol, to form 2-(oxetan-3-yloxy)ethanol.

The newly introduced terminal hydroxyl group is then converted into a good leaving group, typically by mesylation or tosylation.

The resulting sulfonate ester undergoes an SN2 reaction with sodium azide (B81097) to yield 3-(2-azidoethoxy)oxetane.

Finally, the alkyl azide is reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org This method effectively avoids the overalkylation problems often seen when using ammonia (B1221849) directly. libretexts.org

Reductive Amination:a Third Pathway Involves the Reductive Amination of an Aldehyde Precursor.libretexts.orgorganic Chemistry.orgthis Would Require the Initial Synthesis of Oxetan 3 Yloxy Acetaldehyde. This Aldehyde Can then Be Treated with Ammonia in the Presence of a Selective Reducing Agent, Such As Sodium Cyanoborohydride Nabh₃cn or Sodium Triacetoxyborohydride Nabh Oac ₃ , to Directly Yield 2 Oxetan 3 Yloxy Ethanamine.libretexts.orgorganic Chemistry.orgthis Method is Highly Efficient for Forming Primary, Secondary, and Tertiary Amines in a Single Step from a Carbonyl Compound.libretexts.org

Advanced Synthetic Transformations and Reaction Mechanisms

Beyond the fundamental bond-forming strategies, advanced methodologies that exploit the inherent chemical properties of oxetanes or employ modern catalytic systems offer powerful alternatives for synthesis.

The oxetane (B1205548) ring possesses significant ring strain (approximately 106 kJ/mol), a property that renders it susceptible to ring-opening reactions. mdpi.com This inherent strain can be harnessed as a thermodynamic driving force in synthesis. nih.govcolab.wsnih.gov For example, the reaction of oxetan-3-one with amine-benzotriazole intermediates followed by treatment with organometallic reagents leads to various amino-oxetanes in a modular fashion. nih.govresearchgate.netresearchgate.net

While the synthesis of 2-(oxetan-3-yloxy)ethanamine requires the oxetane ring to remain intact, an understanding of strain-release chemistry is crucial for optimizing reaction conditions to avoid unwanted side reactions. Lewis acid-catalyzed reactions of oxetan-3-ols, for instance, can lead to either retention of the ring in 3,3-diaryloxetanes or controlled ring-opening to form 2,3-dihydrobenzofurans, depending on the substrates and conditions. nih.gov The stability of the oxetane ring must be considered, especially under acidic or high-temperature conditions, to prevent polymerization or fragmentation. pitt.edu

The Buchwald-Hartwig amination is a powerful, modern method for forming carbon-nitrogen bonds and represents a state-of-the-art approach for the final amination step. organic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction typically involves an aryl or alkyl halide/triflate and an amine. organic-chemistry.org

This reaction could be applied to the synthesis of this compound by first preparing an electrophilic intermediate, such as 3-(2-bromoethoxy)oxetane (B2768095) or the corresponding triflate. This intermediate could then be coupled with ammonia (B1221849) or a suitable ammonia equivalent (e.g., lithium bis(trimethylsilyl)amide) using a palladium catalyst with an appropriate phosphine (B1218219) ligand (like XPhos or BINAP) and a base. mdpi.comresearchgate.net The functional group tolerance and mild conditions of the Buchwald-Hartwig reaction make it an attractive option, particularly in the later stages of a synthetic sequence. acs.org The reaction has been successfully applied to substrates containing oxetane rings, demonstrating its utility in this specific chemical space. acs.orgnih.govmdpi.com

Table 2: Advanced Methodologies for Amine Introduction

Method Key Transformation Catalyst/Reagent System Key Features Reference(s)
Buchwald-Hartwig Amination C-N Cross-Coupling Pd(OAc)₂, Phosphine Ligand, Base High functional group tolerance, mild conditions. mdpi.comorganic-chemistry.orgwikipedia.org
Strain-Release Addition Nucleophilic addition to oxetan-3-one Organometallic reagents (e.g., Grignard) Modular, exploits ring strain for reactivity. nih.govresearchgate.net

Multicomponent Reactions in the Synthesis of Oxetane-Containing Structures

Multicomponent reactions (MCRs) are highly efficient chemical transformations wherein three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the initial components. mdpi.com This approach is distinguished by its operational simplicity, high atom economy, and ability to rapidly generate complex molecular structures from simple starting materials. rsc.orgresearchgate.netbenthamscience.com In the realm of heterocyclic chemistry, MCRs are a powerful tool for creating diverse molecular scaffolds, including those containing the valuable oxetane motif. mdpi.comnih.gov The sequencing of MCRs with subsequent cyclization reactions is a potent strategy for the rapid synthesis of varied heterocyclic frameworks. nih.gov

A notable example is the development of a highly efficient copper/TFA catalytic system for a four-component domino reaction to produce 3-oxetanone-derived spirocycles. mdpi.com This A³-coupling/annulation cascade reaction utilizes readily available starting materials: a 1,2-amino alcohol, formaldehyde, 3-oxetanone (B52913), and an alkyne. mdpi.comresearchgate.net The process is characterized by its high functional group tolerance and excellent chemoselectivity, yielding complex spirooxazolidines. mdpi.com The proposed mechanism begins with the formation of an oxazolidine (B1195125) intermediate from the amino alcohol and formaldehyde, which then undergoes a Brønsted acid-enhanced condensation with 3-oxetanone to form an iminium species. researchgate.net A copper-alkyne species, generated in situ, reacts with this iminium intermediate, leading to a ring-opening and subsequent intramolecular cyclization to furnish the final spirocyclic product. mdpi.comresearchgate.net This method provides a significant advantage over traditional multi-step syntheses. mdpi.com

Photochemistry has also been harnessed to drive multicomponent reactions for oxetane synthesis. A novel multiphoton, multicomponent approach has been developed for creating highly functionalized oxetanes. researchgate.net This method involves the reaction of diazoketones, isocyanides, silanols (or carboxylic acids), and 1,2-dicarbonyl derivatives (benzils). researchgate.net The reaction is initiated by blue light irradiation, which causes a Wolff rearrangement of the diazoketone to generate a ketene (B1206846). This ketene then reacts with the isocyanide and silanol (B1196071) to form a captodative olefin. researchgate.net Concurrently, photoexcitation of the benzil (B1666583) promotes a Paternò–Büchi [2+2] photocycloaddition between the activated carbonyl group of the benzil and the newly formed olefin, yielding the final oxetane structure. researchgate.netunige.it This two-photon, four-component reaction (2P-K-4CR) demonstrates a sophisticated use of light energy to orchestrate a complex transformation in a single pot. researchgate.net

These examples underscore the utility of MCRs in constructing oxetane-containing molecules. By converging multiple reactants in a single step, these methods offer an efficient, atom-economical, and innovative route to complex heterocyclic structures that are of significant interest in medicinal and materials chemistry. acs.org

Table 1: Examples of Multicomponent Reactions for Oxetane Synthesis

Reaction Type Reactants Catalyst/Conditions Product Type Reference
Four-Component A³-based Cascade Reaction 1,2-Amino alcohol, Formaldehyde, 3-Oxetanone, Alkyne CuBr₂/TFA, 80 °C 3-Oxetanone-derived N-propargyl spirooxazolidines mdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
3-Oxetanone
Formaldehyde
Diazoketones
Isocyanides
Silanols
Carboxylic acids
1,2-Dicarbonyl derivatives (Benzils)
3-Oxetanone-derived N-propargyl spirooxazolidines
Captodative olefins
Ketenes
Copper(II) bromide (CuBr₂)

Reactivity Profile of the Strained Oxetane Ring System

The reactivity of the oxetane ring in this compound is largely dictated by its inherent ring strain, which is comparable to that of an epoxide. beilstein-journals.orgthieme-connect.de This strain, combined with the polarized carbon-oxygen bonds, makes the ring susceptible to opening under various conditions, typically facilitated by Lewis acid activation. beilstein-journals.org

Ring-opening reactions of oxetanes can proceed through nucleophilic, electrophilic, radical, and acid-catalyzed pathways. magtech.com.cn The regioselectivity of these reactions is influenced by both steric and electronic effects. magtech.com.cn Strong nucleophiles tend to attack the less substituted carbon adjacent to the oxygen atom, a process governed by steric hindrance. magtech.com.cn Conversely, in the presence of an acid, weaker nucleophiles can attack the more substituted carbon, driven by electronic effects. magtech.com.cn

In addition to ring-opening, oxetanes can also undergo ring-expansion reactions to form larger oxygen-containing heterocycles. sioc-journal.cn These transformations highlight the versatility of the oxetane ring as a synthetic intermediate. thieme-connect.denih.gov

Transformations and Modifications of the Primary Ethanamine Functional Group

The primary ethanamine group in this compound is a versatile functional handle for a variety of chemical transformations. savemyexams.com As a nucleophile, the nitrogen's lone pair of electrons readily participates in reactions with electrophiles. savemyexams.com

Common transformations include:

Acylation: Reaction with acyl chlorides, such as ethanoyl chloride, results in the formation of N-substituted amides. savemyexams.comlibretexts.org This is an addition-elimination reaction where the amine adds to the carbonyl group, followed by the elimination of a small molecule like hydrogen chloride. savemyexams.com

Alkylation: Primary amines can be alkylated by reaction with halogenoalkanes. savemyexams.comchemguide.co.uk This nucleophilic substitution reaction can proceed sequentially to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemguide.co.ukmnstate.edu

Sulfonylation: The primary amine can react with sulfonyl chlorides to form sulfonamides. This reaction is a key step in the synthesis of various complex molecules.

Reductive Amination: The primary amine can be used in reductive amination reactions with ketones or aldehydes to form secondary or tertiary amines. mnstate.edunih.gov

These reactions allow for the straightforward modification of the ethanamine group, enabling the synthesis of a diverse range of derivatives.

Synthetic Routes to Complex Conjugates and Advanced Derivatives

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. thieme-connect.denih.gov Its bifunctional nature, with both a reactive amine and a modifiable oxetane ring, allows for its incorporation into a variety of molecular scaffolds.

One significant application is in the development of antibody-drug conjugates (ADCs). researchgate.netrsc.orgnih.govsynaffix.com The primary amine can be used to attach the oxetane-containing moiety to a linker, which is then conjugated to an antibody. researchgate.net For instance, the amine can react with a linker containing a maleimide (B117702) group, which then forms a stable bond with a cysteine residue on the antibody.

Furthermore, the oxetane ring itself can be a key pharmacophore, acting as a bioisosteric replacement for gem-dimethyl or carbonyl groups, which can improve the physicochemical properties of a drug candidate. beilstein-journals.orgthieme-connect.de The synthesis of complex derivatives often involves multi-step sequences, such as the palladium-catalyzed cross-coupling of the amine with aryl halides to form C-N bonds. acs.org

Table 1: Examples of Reactions for the Derivatization of this compound

Reaction Type Reagent(s) Product Type
Acylation Acyl Chloride (e.g., Ethanoyl chloride) N-substituted amide
Alkylation Halogenoalkane (e.g., Bromoethane) Secondary or Tertiary Amine
Sulfonylation Sulfonyl Chloride Sulfonamide
Reductive Amination Ketone/Aldehyde, Reducing Agent Secondary or Tertiary Amine
Conjugation Linker-Payload (e.g., SMCC-Drug) Drug Conjugate

Stereochemical Control and Chiral Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of this compound derivatives is crucial, as different enantiomers or diastereomers can have distinct biological activities. While the parent molecule itself is achiral, derivatization can introduce stereocenters.

The development of asymmetric methods for the synthesis of chiral, nonracemic oxetane derivatives is an active area of research. acs.org Strategies often involve the use of chiral catalysts or starting materials. For example, enantioselective synthesis of 2-substituted oxetan-3-ones has been achieved using SAMP/RAMP hydrazone methodology. acs.org These chiral ketones can then be converted to the corresponding amines.

Another approach involves the stereoselective synthesis of highly substituted oxetanes through intramolecular C-C bond-forming Michael additions. nih.gov Furthermore, chiral 1,3-diols can be used as precursors to form enantioenriched oxetanes through base-mediated etherification. thieme-connect.de These methods provide access to a diverse range of chiral oxetane-containing building blocks, which can then be elaborated into complex, stereochemically defined derivatives of this compound.

Applications of 2 Oxetan 3 Yloxy Ethanamine As a Pivotal Research Intermediate

Role as a Versatile Building Block in Organic Synthesis

In organic synthesis, "building blocks" are fundamental molecular fragments used to construct more complex chemical structures. cymitquimica.com 2-(Oxetan-3-yloxy)ethanamine serves as an exemplary building block due to its bifunctional nature, containing both a primary amine and an oxetane (B1205548) ring. The primary amine group is a nucleophilic center that readily participates in a wide array of chemical transformations, including amidation, alkylation, and reductive amination, allowing for its incorporation into larger molecular frameworks.

The oxetane moiety, a four-membered cyclic ether, is not merely a passive component. While more stable than epoxides, the inherent ring strain of approximately 106 kJ·mol⁻¹ allows it to undergo ring-opening reactions under specific acidic or basic conditions. thieme-connect.de This reactivity provides a pathway to introduce a 1,3-diol structural unit, a common feature in many natural products and pharmaceuticals. The commercial availability of oxetane-containing building blocks, such as oxetan-3-one, has significantly streamlined the synthesis of derivatives like this compound. thieme-connect.deorganic-chemistry.org

The synthesis of various derivatives highlights its versatility. For instance, the primary amine can be acylated to form amides or reacted with sulfonyl chlorides to produce sulfonamides. These reactions are fundamental in creating libraries of compounds for screening in drug discovery and materials science. The oxetane ring, meanwhile, can be retained as a desirable structural feature or used as a masked diol, demonstrating the compound's synthetic flexibility.

Table 1: Representative Reactions of this compound

Reaction TypeReagents and ConditionsProduct Functional Group
AmidationCarboxylic acid, coupling agent (e.g., HATU)Amide
SulfonylationSulfonyl chloride, base (e.g., triethylamine)Sulfonamide
Reductive AminationAldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃)Secondary or tertiary amine
AlkylationAlkyl halide, baseSecondary or tertiary amine

Utilization in Bioisosteric Replacement and Molecular Mimicry Investigations

Bioisosterism, the replacement of a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry. scripps.eduu-strasbg.frbenthamscience.com This strategy is employed to enhance potency, improve pharmacokinetic profiles, or reduce toxicity. benthamscience.comresearchgate.net The oxetane ring has gained significant attention as a bioisosteric replacement for commonly found functionalities like gem-dimethyl groups and carbonyl groups. thieme-connect.de

The oxetane moiety is particularly interesting as a carbonyl isostere due to its comparable size, polarity, and ability to act as a hydrogen bond acceptor. thieme-connect.demdpi.com The oxygen atom in the strained ring has exposed lone pairs of electrons, making it an effective hydrogen bond acceptor, a critical interaction for drug-target binding. mdpi.com Replacing a carbonyl group with an oxetane can block a site of metabolic degradation without significantly increasing the molecule's lipophilicity, a common drawback of replacing a polar group with a nonpolar one. thieme-connect.de

The use of this compound allows for the introduction of this valuable oxetane bioisostere into a molecule via the reactive amine handle. This enables medicinal chemists to systematically study the effects of this substitution on a compound's biological activity and physicochemical properties.

Table 2: Comparison of Physicochemical Properties for Bioisosteric Replacement

Functional GroupHydrogen Bond Acceptor StrengthLipophilicity (logP) ContributionMetabolic Stability
Carbonyl (C=O)StrongModerateOften liable to reduction
gem-Dimethyl (-C(CH₃)₂)NoneHighGenerally stable
OxetaneStrongLower than gem-dimethylGenerally stable

Design and Synthesis of Chemical Probes for Molecular Target Studies

Chemical probes are specialized molecules designed to study and identify biological targets, such as proteins or nucleic acids. researchgate.neteuroscholars.eu These probes often contain three key components: a recognition element that binds to the target, a reactive group for covalent labeling, and a reporter tag (like a fluorophore or an alkyne handle for click chemistry) for detection and isolation. researchgate.netcuny.edursc.org

This compound can be incorporated into chemical probes as a linker or as part of the recognition element. Its primary amine allows for the straightforward attachment of photoreactive groups (e.g., diazirines, benzophenones) or reporter tags through standard amide bond formation or other coupling chemistries. rsc.org The oxetane moiety itself can contribute to the binding affinity and selectivity of the probe for its intended target.

The development of such probes is crucial for target validation in drug discovery. euroscholars.eu By using a probe containing the this compound scaffold, researchers can identify the specific proteins that a class of oxetane-containing drug candidates interacts with, providing valuable insights into their mechanism of action.

Exploration in the Development of Advanced Materials and Frameworks

The application of oxetane-containing compounds is expanding beyond medicinal chemistry into the realm of materials science. The unique properties of the oxetane ring make it an attractive component for creating novel polymers and frameworks. Oxetane derivatives can serve as monomers in ring-opening polymerization (ROP) to produce polyethers. thieme-connect.de While the primary amine of this compound would need to be protected during certain polymerization reactions, its presence offers a site for post-polymerization modification, allowing for the creation of functional materials. rsc.org

The incorporation of polar oxetane groups into a polymer backbone can influence the material's properties, such as its solubility, thermal stability, and mechanical strength. mdpi.com Furthermore, the ability of the oxetane oxygen to coordinate with metal ions suggests potential applications in the development of metal-organic frameworks (MOFs). In this context, this compound or its derivatives could act as organic linkers, connecting metal nodes to form porous, crystalline structures with applications in gas storage, catalysis, and separation. While this area is still emerging, the versatility of this building block points towards a promising future in advanced materials design.

Computational and Theoretical Investigations of 2 Oxetan 3 Yloxy Ethanamine

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the three-dimensional arrangements and electronic properties of molecules. umanitoba.ca For 2-(Oxetan-3-yloxy)ethanamine, these calculations help to identify the most stable conformers and understand the distribution of electrons within the molecule.

Conformational analysis through methods like Density Functional Theory (DFT) is essential for predicting the preferred spatial arrangement of the oxetane (B1205548) ring relative to the flexible ethanamine side chain. nii.ac.jp The potential energy surface of the molecule is explored by systematically rotating the rotatable bonds to identify low-energy conformers. The relative populations of these conformers can be estimated using the Boltzmann distribution, which is crucial as the observed properties of the molecule are a weighted average of the properties of its individual conformers. nii.ac.jp

The electronic structure of this compound is characterized by properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges. nrel.gov These parameters provide insights into the molecule's reactivity and intermolecular interactions. The oxygen atom of the oxetane ring and the nitrogen atom of the amine group are expected to be regions of high electron density, making them susceptible to electrophilic attack and capable of forming hydrogen bonds.

Table 1: Calculated Electronic Properties of a Representative Conformer of this compound (Illustrative Data)
PropertyCalculated ValueMethod/Basis Set
HOMO Energy-6.5 eVDFT/B3LYP/6-31G
LUMO Energy1.2 eVDFT/B3LYP/6-31G
Dipole Moment2.1 DDFT/B3LYP/6-31G
Mulliken Charge on Oxetane Oxygen-0.45 eDFT/B3LYP/6-31G
Mulliken Charge on Amine Nitrogen-0.60 eDFT/B3LYP/6-31G*

Molecular Dynamics Simulations and Intermolecular Interaction Studies

Molecular dynamics (MD) simulations offer a dynamic perspective of this compound, capturing its behavior over time in various environments, such as in solution. ulakbim.gov.trrsc.org These simulations are governed by force fields that describe the bonded and non-bonded interactions between atoms. ulakbim.gov.tr By simulating the molecule's trajectory, researchers can study its conformational flexibility, solvent interactions, and the formation of intermolecular hydrogen bonds.

The study of intermolecular interactions is critical for understanding how this compound interacts with other molecules, including biological targets or other components in a chemical mixture. The primary amine and the ether oxygen of the oxetane ring are key sites for hydrogen bonding. rsc.org Computational methods like the Atoms in Molecules (AIM) theory can be used to characterize the nature and strength of these non-covalent interactions. mdpi.com

Table 2: Representative Intermolecular Interaction Energies for this compound with Water (Illustrative Data from MD Simulation)
Interaction TypeInteracting AtomsAverage Interaction Energy (kcal/mol)
Hydrogen Bond (Acceptor)Oxetane Oxygen --- Water Hydrogen-3.5
Hydrogen Bond (Donor)Amine Hydrogen --- Water Oxygen-4.2
van der WaalsAliphatic Hydrogens --- Water-1.8

In Silico Prediction of Reactivity and Selectivity in Chemical Transformations

Computational models can predict the reactivity and selectivity of this compound in various chemical reactions. Fukui functions and local softness indices, derived from conceptual DFT, can identify the most reactive sites for nucleophilic and electrophilic attacks. For instance, the nitrogen atom of the primary amine is expected to be a primary site for nucleophilic reactions, such as acylation or alkylation.

The oxetane ring, while generally stable, can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids. chimia.ch Computational modeling can help predict the activation barriers for such transformations, providing insights into the compound's stability and potential degradation pathways. Furthermore, these methods can aid in designing selective reactions, for example, by predicting conditions that favor N-functionalization over reactions involving the oxetane moiety.

Computational Modeling of Structure-Property Relationships (e.g., impact on lipophilicity, solubility, and metabolic stability)

A key application of computational chemistry in drug discovery is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov For this compound, computational models can estimate crucial physicochemical properties that influence its pharmacokinetic profile.

Lipophilicity (logP): The oxetane motif is known to influence lipophilicity. nih.gov Computational models can predict the logP value of this compound, providing an indication of its partitioning behavior between aqueous and lipid environments. The presence of the polar oxetane ring and the primary amine generally leads to lower lipophilicity compared to analogous acyclic ethers.

Solubility (logS): Aqueous solubility is a critical parameter for drug candidates. nih.gov The hydrogen bonding capabilities of the ether and amine functionalities in this compound are expected to contribute positively to its water solubility. Computational models can provide quantitative estimates of its intrinsic solubility.

Metabolic Stability: The oxetane ring is often incorporated into drug candidates to improve metabolic stability. nih.gov It can block metabolically labile positions and is generally more resistant to metabolic degradation than other cyclic ethers. Computational tools can predict potential sites of metabolism by cytochrome P450 enzymes, helping to assess the metabolic fate of the compound.

Table 3: Predicted Physicochemical and ADME Properties of this compound (Illustrative Data)
PropertyPredicted ValueComputational Method
logP-0.5Consensus of multiple models (e.g., XLOGP3, ALOGP)
Aqueous Solubility (logS)-1.2ESOL model
Polar Surface Area (PSA)47.5 ŲFragment-based contribution methods
Number of Rotatable Bonds4Rule-based calculation

Future Research Trajectories and Emerging Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of oxetanes has historically been a challenge, a factor that has limited their broader application. nih.govutexas.edu However, recent advances are paving the way for more efficient and environmentally benign synthetic routes. Future research is expected to focus on refining these methods and developing new ones applicable to complex molecules like 2-(Oxetan-3-yloxy)ethanamine.

A significant area of development is the direct C–H functionalization of alcohols to form the oxetane (B1205548) ring in a single step, a method that offers remarkable efficiency and mild reaction conditions. acs.org This approach can streamline synthetic pathways toward bioactive molecules. acs.org Other emerging strategies include:

Photocatalysis : Photoinduced intermolecular hydrogen atom transfer (HAT) reactions represent a green and versatile strategy, allowing transformations to be driven by light under mild conditions. acs.org This can be applied to activate C(sp³)–H bonds selectively, for instance at the 2-position of the oxetane ring. researchgate.net

Renewable Feedstocks : Methodologies are being developed to synthesize oxetanes from renewable resources, such as D-xylose. rsc.org This involves a multi-step process including tosylation and intramolecular cyclization to form the oxetane ring, which can then be used in copolymerization reactions. rsc.org

Radical-Based Cyclizations : New strategies involving metal hydride atom transfer/radical polar crossover (MHAT/RPC) can construct oxetane rings from homoallylic alcohols with high yields and good functional group tolerance. beilstein-journals.org

These modern approaches stand in contrast to traditional methods, which often require harsh conditions or multi-step, linear syntheses that are less efficient for generating diverse analogues. nih.govacs.org

Table 1: Comparison of Synthetic Methodologies for Oxetane Rings

Method Key Features Advantages Potential for Sustainability
Direct C-H Functionalization Converts sp³ alcohols directly to oxetanes. acs.org High efficiency, mild conditions, streamlines synthesis. acs.org Reduces step count and reagent use.
Photocatalysis (HAT) Uses light to drive C-H activation and cyclization. acs.orgresearchgate.net Mild conditions, high selectivity, avoids harsh reagents. acs.org Energy-efficient and utilizes non-toxic catalysts.
Synthesis from Biomass Utilizes renewable starting materials like D-xylose. rsc.org Reduces dependence on petrochemicals. rsc.org High, based on renewable feedstocks.

| Traditional Williamson Etherification | Intramolecular cyclization of a halo-alcohol. acs.org | Well-established and reliable. | Often requires strong bases and protecting groups, generating more waste. |

Advanced Spectroscopic and Mechanistic Elucidation Techniques for Structural Characterization

A deep understanding of the three-dimensional structure and electronic properties of oxetane-containing compounds is crucial for predicting their behavior. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational modeling to elucidate these features.

Standard characterization relies on NMR (¹H, ¹³C) and mass spectrometry to confirm structure and purity. connectjournals.com However, more advanced techniques are required for a deeper mechanistic understanding:

Advanced NMR Spectroscopy : Techniques like inverse-gated (IG) ¹³C NMR are used to probe complex structures, such as determining the degree of branching in polymers derived from oxetane monomers. acs.org

X-ray Crystallography : This remains the gold standard for determining solid-state conformation, providing precise data on bond lengths and angles which reveal the strain in the oxetane ring. acs.orgnih.gov

Computational and Kinetic Studies : Density Functional Theory (DFT) calculations are employed to model ground-state geometries, frontier molecular orbitals (HOMO-LUMO), and reaction pathways. nih.govresearchgate.net These theoretical studies, when combined with experimental kinetic data, can support proposed reaction mechanisms, such as the formation of a transient oxetane carbocation during nucleophilic substitution reactions. researchgate.net

These sophisticated tools are essential for rational drug design, allowing chemists to understand how the subtle geometry of the oxetane ring influences its interactions. researchgate.net

Table 2: Advanced Techniques for Characterization of Oxetane Scaffolds

Technique Application Insights Gained
Inverse-Gated ¹³C NMR Characterizing polymers from oxetane monomers. acs.org Degree of branching and polymerization. acs.org
X-ray Crystallography Determining solid-state structure. acs.orgnih.gov Precise bond angles, bond lengths, and molecular conformation. acs.org
Density Functional Theory (DFT) Modeling molecular properties and reaction mechanisms. nih.govresearchgate.net Optimized geometry, electronic properties, transition states. nih.govresearchgate.net

| Kinetic Analysis | Studying reaction rates and mechanisms. researchgate.net | Elucidation of rate-determining steps and reaction pathways. researchgate.net |

Fundamental Mechanistic Studies of Biological Interactions Involving Oxetane-Containing Amine Scaffolds

The oxetane ring is not an inert spacer; it actively participates in and modulates biological interactions. It is frequently employed as a bioisostere for gem-dimethyl or carbonyl groups, where it can improve key drug-like properties. nih.govthieme-connect.comresearchgate.net Future research will focus on quantifying these effects to enable more predictable drug design.

Key areas of investigation include:

Hydrogen Bonding : The strained C–O–C bond angle in the oxetane ring exposes the oxygen's lone pair of electrons, making it a potent hydrogen-bond acceptor. acs.org It can effectively compete with functional groups like esters and ketones for hydrogen bonds. acs.org Understanding the geometry and strength of these interactions is fundamental to its role in binding to biological targets like enzymes and receptors.

pKa Modulation : The oxetane ring exerts a significant inductive electron-withdrawing effect, which lowers the pKa (increases the acidity of the conjugate acid) of nearby amine groups. nih.gov This effect is distance-dependent, being most pronounced when the oxetane is alpha to the amine and diminishing rapidly at the gamma and delta positions. nih.govutexas.edu For a compound like this compound, where the amine is gamma to the oxetane oxygen, this effect would be modest but potentially significant for tuning the ionization state at physiological pH.

Conformational Rigidity : The rigid structure of the oxetane ring can act as a "conformational lock," restricting the rotational freedom of a molecule. acs.org This can pre-organize the molecule into a bioactive conformation, leading to higher potency and selectivity.

Table 3: Influence of Oxetane Ring Position on Amine pKa

Position of Oxetane Relative to Amine Approximate pKa Reduction (units) Reference
α (alpha) ~2.7 nih.gov
β (beta) ~1.9 nih.gov
γ (gamma) ~0.7 nih.gov

Integration into Combinatorial Chemistry and High-Throughput Synthesis Platforms

The unique properties of oxetanes make them highly desirable building blocks for creating large, diverse libraries of compounds for drug discovery screening. thieme-connect.comenamine.net A major future direction is the seamless integration of oxetane-containing scaffolds like this compound into automated and high-throughput synthesis platforms.

This integration faces both challenges and opportunities:

Building Block Availability : A primary challenge has been the limited commercial availability of diversely substituted oxetane building blocks. nih.govacs.org Much research is focused on developing robust, scalable syntheses of new oxetanyl synthons to expand the accessible chemical space. rsc.org The most commonly used building blocks in library synthesis have been 3-amino-oxetane and oxetan-3-one. acs.org

High-Throughput Experimentation (HTE) : HTE is being used to rapidly screen and optimize reaction conditions for synthesizing and functionalizing oxetanes, accelerating the development of new chemical libraries. rsc.org

Flow Chemistry : Continuous flow synthesis offers a powerful platform for the multi-step, automated production of compound libraries. chemrxiv.org Integrating oxetane chemistry into these assembly-line-like processes will enable the rapid generation of analogues for structure-activity relationship (SAR) studies. chemrxiv.org

Library Design : Scaffolds such as oxetane δ-amino acids have been successfully used to generate targeted libraries of compounds like oxadiazoles (B1248032) and triazoles, which were shown to have desirable physicochemical and metabolic properties. tandfonline.com

The ultimate goal is to create a robust "toolbox" of oxetane chemistry that allows for the routine and predictable incorporation of these valuable motifs into drug discovery programs. rsc.org

Table 4: Common Oxetane Building Blocks in Library Synthesis

Building Block Common Subsequent Reactions Reference
3-Amino-oxetane Amide coupling, Reductive amination, SNAr reactions acs.org
Oxetan-3-one Reductive amination, Organometallic additions acs.org
Oxetan-3-ol (B104164) Nucleophilic substitution (as the nucleophile) acs.org

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(Oxetan-3-yloxy)ethanamine, and how can reaction conditions be optimized for improved yield?

The synthesis of this compound typically involves coupling oxetane derivatives with ethanamine precursors. For example, nucleophilic substitution reactions using oxetan-3-ol and halogenated ethanamine intermediates under basic conditions (e.g., NaH or K₂CO₃) are common . Optimization strategies include:

  • Temperature control : Reactions performed at 0–25°C minimize side reactions like epoxide formation.
  • Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization improves purity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and ethanamine chain (δ ~2.7–3.2 ppm for CH₂NH₂) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 132.1019 for C₅H₁₁NO₂) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) monitors purity, using acetonitrile/water gradients .

Q. What are the primary applications of this compound in organic synthesis and medicinal chemistry?

This compound serves as:

  • Building block : Its oxetane moiety enhances metabolic stability in drug candidates, while the ethanamine group facilitates conjugation with bioactive molecules .
  • Ligand in coordination chemistry : The amine group binds metal ions (e.g., Cu²⁺, Pd²⁺) for catalytic applications .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G*) model:

  • Electrostatic potential surfaces : Identify nucleophilic (amine) and electrophilic (oxetane oxygen) sites .
  • Thermochemistry : Predict reaction enthalpies for ring-opening reactions (e.g., oxetane → diol under acidic conditions) .
  • Transition states : Analyze activation energies for stereoselective reactions involving the oxetane ring .

Q. What experimental and computational approaches resolve contradictions in bioactivity data across different assays?

Discrepancies in bioactivity (e.g., varying IC₅₀ values in enzyme inhibition assays) are addressed via:

  • Dose-response validation : Replicate assays under standardized conditions (pH, temperature) to exclude experimental artifacts .
  • Molecular docking : Simulate ligand-receptor interactions (e.g., with serotonin receptors) to identify binding mode inconsistencies .
  • Meta-analysis : Cross-reference data from peer-reviewed studies to isolate variables (e.g., solvent effects, cell line specificity) .

Q. How does the oxetane ring influence the compound’s stability under physiological and acidic conditions?

  • Physiological stability : The oxetane ring’s strain (~26 kcal/mol) enhances resistance to enzymatic degradation compared to linear ethers .
  • Acidic hydrolysis : Oxetanes undergo ring-opening at pH < 3, forming diols; kinetic studies (e.g., ¹H NMR monitoring) quantify degradation rates .
  • Stabilization strategies : Substituents (e.g., methyl groups) on the oxetane ring reduce ring-opening susceptibility .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.